Cas no 102831-44-7 (Diethyl (Boc-amino)malonate)

Diethyl (Boc-amino)malonate is a versatile protected amino acid derivative, widely used in organic synthesis and peptide chemistry. Its key advantages include the presence of the Boc (tert-butoxycarbonyl) protecting group, which provides stability under basic conditions and selective deprotection under acidic conditions. The diethyl ester moiety enhances solubility in organic solvents, facilitating reactions such as alkylations or Michael additions. This compound serves as a valuable intermediate for constructing complex molecules, including unnatural amino acids and heterocycles. Its high purity and consistent reactivity make it a reliable choice for researchers in medicinal chemistry and material science. Proper handling under inert conditions is recommended to maintain its integrity.
Diethyl (Boc-amino)malonate structure
Diethyl (Boc-amino)malonate structure
Product Name:Diethyl (Boc-amino)malonate
CAS No:102831-44-7
MF:C12H21NO6
MW:275.2982442379
MDL:MFCD00239423
CID:146000
PubChem ID:24868409
Update Time:2025-11-01

Diethyl (Boc-amino)malonate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 2-((tert-butoxycarbonyl)amino)malonate
    • Diethyl (Boc-amino)malonate
    • Diethyl 2-(tert-Butoxycarbonylamino)malonate
    • DIETHYL 2-AMINOMALONATE, N-BOC PROTECTED
    • Propanedioic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester
    • diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate
    • Diethy (Boc-amino)malonate
    • (boc-amino)malonic acid diethyl ester
    • DIETHYL 2-[(TERT-BUTOXYCARBONYL)AMINO]MALONATE
    • DIETHYL 2-[N-(TERT-BUTOXYCARBONYL)AMINO]MALONATE
    • LABOTEST-BB LT00452467
    • Diethyl (Boc-amino)malonate 97%
    • Diethyl (Boc-aMino)Malonate,97%
    • Diethyl (Boc-amino)malonate≥ 99% (GC)
    • 7V4Q8E9WWJ
    • ULRLHEXGRUWQLQ-UHFFFAOYSA-N
    • NSC669676
    • Diethyl [(tert-butoxycarbonyl)amino]malonate
    • diethyl 2-(tert-butoxycarbonylamino)propanedioate
    • Diethyl 2-(N-(tert-butoxycarbonyl)amino)malonate
    • diethyl 2-[(tert-butoxy)carbonylamino]propane-1,3-dioa
    • diethyl 2-(tert-butoxyformamido)malonate
    • DIETHYL 2-((TERT-BUTYLOXYCARBONYL)AMINO)MALONATE
    • SCHEMBL561366
    • CHEMBL1964720
    • 2-[N-(tert-butoxycarbonyl)amino]malonic acid diethyl ester
    • 102831-44-7
    • DS-11229
    • Diethyl 2-(Boc-amino)malonate
    • AMY20709
    • DTXSID30145534
    • diethyl[(tert-butoxycarbonyl)amino]propanedioate
    • Diethyl 2-[(tert-butoxycarbonyl)amino]malonate (Boc-DL-Gly(CO2Et)-OEt)
    • AKOS009158314
    • Diethyl (t-butyloxycarbonyl)aminomalonate
    • Propanedioic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,1,3-diethyl ester
    • Diethyl 2-[(tert-butoxycarbonyl)amino]malonate #
    • MFCD00239423
    • FT-0647943
    • Diethyl(tert-butoxycarbonyl)aminomalonate
    • (N-TERT-BUTOXYCARBONYLAMINO)MALONIC ACID DIETHYL ESTER
    • DIETHYL 2-TERT-BUTOXYCARBONYLAMINOMALONATE
    • diethyl N-t-butoxycarbonylaminomalonate
    • PROPANEDIOIC ACID, 2-(((1,1-DIMETHYLETHOXY)CARBONYL)AMINO)-, 1,3-DIETHYL ESTER
    • 1,3-diethyl 2-{[(tert-butoxy)carbonyl]amino}propanedioate
    • EN300-55382
    • PROPANEDIOIC ACID, (((1,1-DIMETHYLETHOXY)CARBONYL)AMINO)-, DIETHYL ESTER
    • NSC 669676
    • diethyl t-butoxycarbonylaminomalonate
    • diethyl 2-t-butyloxycarbonylaminomalonate
    • A896693
    • NCI60_024337
    • SY106821
    • diethyl-2-(tert-butoxycarbonylamino)malonate
    • CS-W010083
    • NSC-669676
    • UNII-7V4Q8E9WWJ
    • DIETHYL (TERT-BUTOXYCARBONYLAMINO)MALONATE
    • Diethyl (Boc-amino)malonate, 97%
    • DTXCID5068025
    • DB-058868
    • MDL: MFCD00239423
    • Inchi: 1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)
    • InChI Key: ULRLHEXGRUWQLQ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)OCC)C(=O)OCC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 275.13700
  • Monoisotopic Mass: 275.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.7
  • Topological Polar Surface Area: 90.9

Experimental Properties

  • Color/Form: liquid
  • Density: 1.079 g/mL at 25 °C(lit.)
  • Boiling Point: 218 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.438(lit.)
  • Stability/Shelf Life: Below-40C
  • PSA: 90.93000
  • LogP: 1.39680
  • Solubility: Not determined

Diethyl (Boc-amino)malonate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

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Diethyl (Boc-amino)malonate Suppliers

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(CAS:102831-44-7)Diethyl (Boc-amino)malonate
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:56
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Diethyl (Boc-amino)malonate Related Literature

Additional information on Diethyl (Boc-amino)malonate

Diethyl (Boc-amino)malonate: An Overview of Its Structure, Properties, and Applications

Diethyl (Boc-amino)malonate (CAS No. 102831-44-7) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a malonate backbone and a tert-butoxycarbonyl (Boc) protected amino group. The combination of these functional groups makes it an invaluable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical formula of Diethyl (Boc-amino)malonate is C11H20N2O6, and its molecular weight is 276.28 g/mol. The compound is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). Its stability under various conditions, including temperature and pH, makes it suitable for a wide range of synthetic transformations.

In recent years, Diethyl (Boc-amino)malonate has been extensively studied for its potential applications in the development of new drugs and therapeutic agents. One of the key areas of research has been its use as a building block in the synthesis of peptidomimetics and other bioactive compounds. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced bioavailability.

A notable example of the application of Diethyl (Boc-amino)malonate in drug development is its use in the synthesis of inhibitors for various enzymes involved in disease pathways. For instance, researchers have utilized this compound to synthesize potent inhibitors of proteases, kinases, and other enzymes that play crucial roles in cancer, neurodegenerative diseases, and inflammatory conditions. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as lead compounds for further drug development.

Beyond its role in drug discovery, Diethyl (Boc-amino)malonate has also found applications in the synthesis of functional materials and polymers. Its ability to undergo controlled polymerization reactions has led to the development of novel materials with tunable properties for use in biomedical devices, drug delivery systems, and other advanced applications. For example, researchers have synthesized polymeric nanoparticles using Diethyl (Boc-amino)malonate-based monomers to enhance the delivery and efficacy of therapeutic agents.

The synthesis of Diethyl (Boc-amino)malonate typically involves the reaction of diethyl malonate with Boc-protected amino acids or ammonia derivatives under appropriate conditions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for the production of this compound. For instance, catalytic methods using transition metals or organocatalysts have been developed to improve the atom economy and reduce waste generation.

In addition to its synthetic utility, Diethyl (Boc-amino)malonate has been studied for its biological properties. Research has shown that this compound can modulate various cellular processes through interactions with specific biomolecules. For example, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells. These findings suggest that Diethyl (Boc-amino)malonate may have therapeutic potential beyond its use as a synthetic intermediate.

The safety profile of Diethyl (Boc-amino)malonate is an important consideration for its use in pharmaceutical research and industrial applications. Extensive toxicological studies have demonstrated that this compound is generally well-tolerated at low concentrations. However, like any chemical compound, it should be handled with appropriate precautions to ensure safety in laboratory settings.

In conclusion, Diethyl (Boc-amino)malonate (CAS No. 102831-44-7) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique chemical structure and versatile reactivity make it an essential tool for researchers working on drug discovery, materials science, and other advanced applications. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in shaping the future of these fields.

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Quantity:100g
Price ($):176.0
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